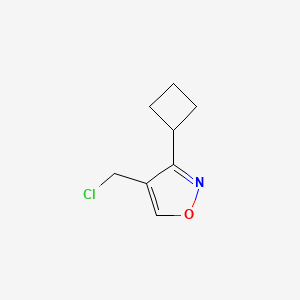

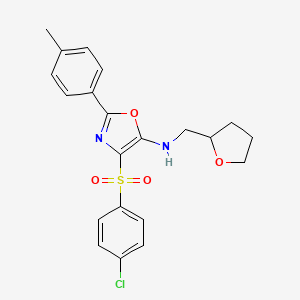

2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comprehensive Analysis of 2-(2,4-Dichlorophenoxy)-N-(5,7-Dimethyl-1,3-Benzothiazol-2-yl)acetamide

The compound 2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a derivative of acetamide with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related structures with similar functional groups have been synthesized and evaluated for various biological activities, including antioxidant, anticonvulsant, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of related compounds typically involves standard organic synthesis methods, such as alkylation, acylation, and condensation reactions. For instance, N-substituted derivatives of similar structures have been synthesized using alkylation of precursor compounds in the presence of potassium carbonate at elevated temperatures . Similarly, other acetamide derivatives have been obtained through reactions involving esters, hydrazides, and thiols . These methods suggest that the synthesis of the compound would likely follow analogous pathways, utilizing appropriate starting materials and reagents to introduce the 2,4-dichlorophenoxy and 5,7-dimethyl-1,3-benzothiazol-2-yl groups onto the acetamide backbone.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry . These methods provide detailed information about the functional groups present and the overall molecular framework. The presence of halogens, such as chlorine, and other substituents like the benzothiazol group, would influence the electronic distribution and chemical shifts observed in the NMR spectra, as well as the fragmentation patterns in mass spectrometry.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their substituents. For example, the presence of reactive chloromethyl groups can facilitate further functionalization reactions . The compound , with its dichlorophenoxy and benzothiazol groups, may undergo nucleophilic substitution reactions or act as a ligand in coordination chemistry due to the presence of nitrogen and oxygen donor atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of halogens and aromatic systems typically increases the lipophilicity of the compounds . The introduction of electron-donating or withdrawing groups can affect the acidity or basicity of the amide nitrogen. Additionally, the presence of multiple aromatic rings and heteroatoms can lead to significant intermolecular interactions, such as hydrogen bonding and π-π stacking, which would affect the compound's solubility, melting point, and crystalline structure .

Scientific Research Applications

Antitumor Activity

Compounds derived from benzothiazole, similar to 2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide, have shown potential in antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated them for antitumor activity against various human tumor cell lines. Among the tested compounds, some showed considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Photochemical and Thermochemical Modeling

The compounds related to benzothiazolinone acetamides have been studied for their potential use in photo-voltaic cells. Mary et al. (2020) synthesized molecules like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and investigated their photochemical and thermochemical properties. These compounds demonstrated good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Anticonvulsant Activity

Studies have also explored the anticonvulsant potential of benzothiazole acetamide derivatives. Nath et al. (2021) designed and synthesized N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and evaluated its anticonvulsant activities. The study found significant anticonvulsant activity in some of the synthesized compounds (Nath et al., 2021).

Antimicrobial Nano-Materials

Benzothiazole acetamide derivatives have also been investigated for their antimicrobial properties. Mokhtari and Pourabdollah (2013) studied N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities against pathogenic bacteria and Candida species. The compounds showed effectiveness, particularly against fungi (Mokhtari & Pourabdollah, 2013).

Corrosion Inhibition

Benzimidazole derivatives, closely related to benzothiazole acetamides, have been synthesized and characterized for their use as corrosion inhibitors. Rouifi et al. (2020) studied the inhibition properties of these derivatives on carbon steel in acidic solutions, demonstrating significant inhibition efficiency (Rouifi et al., 2020).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2S/c1-9-5-10(2)16-13(6-9)20-17(24-16)21-15(22)8-23-14-4-3-11(18)7-12(14)19/h3-7H,8H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGNYSDIGPEREA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2541505.png)

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2541506.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea](/img/structure/B2541507.png)

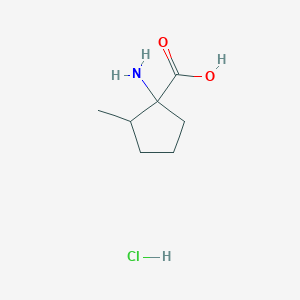

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2541508.png)

![5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2541511.png)

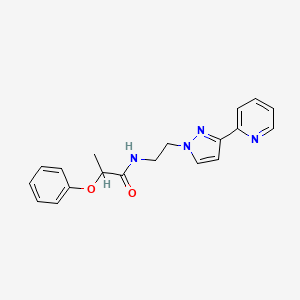

![1-benzyl-N-(1-cyanocyclopropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2541513.png)

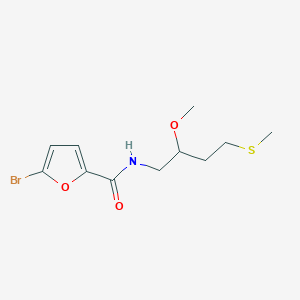

![(5-Bromofuran-2-yl)-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2541514.png)